REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[N:6]=[CH:7][N:8]([C@H]3[C@@H](O)[C@@H](O)[C@H](CO)O3)[C:9]=2[N:10]=1.[CH2:21](Br)[CH:22]=[CH2:23].Cl.[OH-].[Na+]>CS(C)=O.O>[CH2:23]([N:6]1[C:5]2[C:4](=[O:20])[NH:3][C:2]([NH2:1])=[N:10][C:9]=2[N:8]=[CH:7]1)[CH:22]=[CH2:21] |f:3.4|
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Name
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2-amino-9-((2R,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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NC=1NC(C=2N=CN(C2N1)[C@@H]1O[C@H]([C@@H]([C@@H]1O)O)CO)=O
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Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
800 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature overnight under nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
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STIRRING
|
Details
|
the reaction was stirred at 70° C. for 4 h
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Duration
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4 h
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
The solids that formed
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Type
|
CUSTOM
|
Details
|
were collected
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Type
|
WASH
|
Details
|
the filter cake was washed with water and ethanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C=NC=2N=C(NC(C12)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 59.2% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |